3-(Chlorosulfonyl)-4-methyl-5-nitrobenzoic acid
Description
3-(Chlorosulfonyl)-4-methyl-5-nitrobenzoic acid (CAS RN: 22892-95-1) is a benzoic acid derivative featuring a chlorosulfonyl (–SO₂Cl) group at position 3, a methyl (–CH₃) group at position 4, and a nitro (–NO₂) group at position 4. Its molecular formula is C₇H₃Cl₂NO₆S (MW: 300.07 g/mol) . The chlorosulfonyl group confers high reactivity, enabling nucleophilic substitutions (e.g., forming sulfonamides), while the nitro and methyl groups influence electronic and steric properties. This compound is a key intermediate in synthesizing diuretics like Bumetanide .
Properties
IUPAC Name |
3-chlorosulfonyl-4-methyl-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO6S/c1-4-6(10(13)14)2-5(8(11)12)3-7(4)17(9,15)16/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXAVQYPPDSMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)Cl)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Chlorosulfonyl)-4-methyl-5-nitrobenzoic acid is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : C₇H₄ClNO₅S
- Molecular Weight : 239.63 g/mol
- CAS Number : 22892-95-1
- Melting Point : Not specified in literature
- Solubility : Soluble in organic solvents, limited solubility in water.
The compound features a chlorosulfonyl group, a nitro group, and a carboxylic acid moiety, contributing to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest its potential use as an antimicrobial agent in clinical settings.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study Example :
In a study published by PMC, the compound was shown to inhibit cell proliferation significantly, with an IC50 value of approximately 20 µM for MCF-7 cells. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The chlorosulfonyl group may act as an electrophile, allowing the compound to form covalent bonds with nucleophilic residues in target enzymes.
- Cell Cycle Arrest : Research indicates that treatment with this compound can lead to G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation .
- Reactive Oxygen Species (ROS) Production : The nitro group is known to generate ROS upon reduction within cells, contributing to oxidative stress and subsequent apoptosis.
Applications in Drug Development
Due to its diverse biological activities, this compound is being explored as a lead compound for developing new antimicrobial and anticancer agents. Its unique structure allows for further modifications that could enhance efficacy and reduce toxicity.
Comparison with Similar Compounds
4-Chloro-3-nitro-5-sulfamoylbenzoic acid (CAS 372-31-6)
3-Chloro-4-methyl-5-nitrobenzenesulfonic acid (CAS 68189-28-6)
Fluorinated Analogues
- Examples :
- Effects : Fluorine’s electronegativity enhances metabolic stability and polarity, influencing drug bioavailability .
Reactivity and Functional Group Comparisons
| Compound | Key Functional Groups | Reactivity |
|---|---|---|
| Target Compound | –SO₂Cl, –COOH, –NO₂, –CH₃ | High reactivity of –SO₂Cl (e.g., forms sulfonamides); –COOH aids solubility. |
| 4-Chloro-3-nitro-5-sulfamoylbenzoic acid | –SO₂NH₂, –COOH, –NO₂, –Cl | –SO₂NH₂ enables hydrogen bonding; slower nucleophilic substitution than –SO₂Cl. |
| 3-Chloro-4-methyl-5-nitrobenzenesulfonic acid | –SO₃H, –NO₂, –CH₃ | –SO₃H enhances acidity; used in ion-exchange reactions. |
Preparation Methods
Chlorination of 4-Methylbenzoic Acid
- Reagents and Conditions: 4-methylbenzoic acid is reacted with chlorine gas in the presence of concentrated sulfuric acid as the solvent and a Lewis acid catalyst such as aluminum chloride, ferric chloride, niobium pentachloride, or lanthanide triflate.
- Reaction Parameters:
- Molar ratio of Lewis acid to 4-methylbenzoic acid: 1:10 to 1:100.
- Mass ratio of concentrated sulfuric acid to 4-methylbenzoic acid: 3–10:1 (preferably 4.5–5:1).
- Temperature: 50°C to 100°C during chlorine introduction.
- Outcome: Selective chlorination at the 3-position yields 3-chloro-4-methylbenzoic acid with residual 4-methylbenzoic acid content less than 1% in the reaction mixture.
Nitration to Form 5-Chloro-4-methyl-2-nitrobenzoic Acid
- Reagents and Conditions: Direct addition of a nitrating reagent (typically a nitrating mixture such as nitric acid and sulfuric acid) to the chlorinated intermediate.
- Reaction Time: 5–6 hours.
- Workup: After completion, water is added to the reaction mixture to induce crystallization. The product is then filtered to isolate 5-chloro-4-methyl-2-nitrobenzoic acid.
- Advantages: This direct nitration after chlorination simplifies the process, reduces waste, and improves safety compared to methods starting from more reactive or less stable intermediates.
Introduction of the Chlorosulfonyl Group
- Reagents and Conditions: The nitrated compound is reacted with chlorosulfuric acid to introduce the chlorosulfonyl group at the 3-position.
- Mechanism: Chlorosulfuric acid acts both as a sulfonating and chlorinating agent, converting the aromatic ring into the corresponding chlorosulfonyl derivative.
- Subsequent Steps: The chlorosulfonyl intermediate can be converted to esters or amides by reaction with appropriate alcohols or amines, expanding its utility.
Comparative Analysis of Preparation Methods
| Step | Method Details | Advantages | Notes |
|---|---|---|---|
| Chlorination | 4-methylbenzoic acid + Cl₂, Lewis acid catalyst, H₂SO₄ solvent, 50–100°C | High selectivity, mild conditions, scalable | Lewis acid choice affects yield and selectivity |
| Nitration | Direct nitration of chlorinated intermediate with nitrating agents, 5–6 h | Simplifies process, reduces waste, safer than nitration of acid chlorides | Avoids use of unstable intermediates |
| Chlorosulfonylation | Reaction with chlorosulfuric acid to introduce chlorosulfonyl group | Efficient one-step introduction of chlorosulfonyl group | Requires careful control of reaction conditions due to corrosive reagents |
Research Findings and Industrial Significance
- The method starting from 4-methylbenzoic acid is preferred over routes using 4-methylbenzoyl chloride due to lower raw material cost, easier storage and transport, and improved safety profile.
- Using Lewis acids as catalysts enhances chlorination selectivity and yield.
- The direct nitration on the chlorinated intermediate avoids harsh conditions and reduces by-product formation.
- The overall process reduces waste generation ("three wastes") and simplifies post-reaction treatment, making it more environmentally friendly and industrially viable.
- The chlorosulfonylation step with chlorosulfuric acid is a well-established method for introducing the chlorosulfonyl group, critical for further functionalization.
Summary Table of Key Reaction Conditions
| Reaction Step | Reagents/Conditions | Temperature (°C) | Time (h) | Catalyst/Lewis Acid | Solvent | Yield/Selectivity Notes |
|---|---|---|---|---|---|---|
| Chlorination | Cl₂ gas, Lewis acid (AlCl₃, FeCl₃, NbCl₅, etc.) | 50–100 | Until <1% starting acid remains | 1:10–1:100 molar ratio | Concentrated H₂SO₄ (3–10:1 mass ratio) | High selectivity, mild conditions |
| Nitration | Nitrating reagent (HNO₃/H₂SO₄ mixture) | Ambient to moderate | 5–6 | None | Reaction mixture | Direct nitration on chlorinated acid |
| Chlorosulfonylation | Chlorosulfuric acid | Controlled (variable) | Variable | None | None (neat or solvent) | Efficient chlorosulfonyl introduction |
Q & A
Basic Questions
Q. What synthetic routes are commonly employed for the laboratory-scale preparation of 3-(Chlorosulfonyl)-4-methyl-5-nitrobenzoic acid?
- Methodology : A typical synthesis involves sequential functionalization of a benzoic acid precursor. For example:
Nitration : Introduce the nitro group at the 5-position using mixed HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration.
Sulfonation : React with chlorosulfonic acid (ClSO₃H) at 60–80°C to install the chlorosulfonyl group at the 3-position.
Methylation : Use methylating agents like dimethyl sulfate or CH₃I under basic conditions for the 4-methyl group (if not pre-existing).
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to minimize side products like sulfonic acid derivatives .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Identify substituent positions (e.g., methyl at 4-position, nitro at 5-position) and confirm aromatic proton environments.
- IR : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹).
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing derivatives of this compound?
- Approach :
DFT Calculations : Model transition states for sulfonation/nitration to predict regioselectivity and activation energies.
Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMF or THF) to optimize reaction kinetics.
- Case Study : Similar chlorosulfonyl derivatives (e.g., Bumetanide precursors) show enhanced reactivity at the sulfonyl chloride group when electron-withdrawing nitro groups are present .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
- Scenario : Discrepancies between NMR peak assignments and X-ray bond lengths may arise due to dynamic disorder or polymorphism.
- Resolution :
Perform variable-temperature NMR to detect conformational flexibility.
Use ORTEP-3 for visualizing thermal ellipsoids and identifying static vs. dynamic disorder in crystal structures .
Q. How does the electronic structure influence its reactivity in nucleophilic aromatic substitution (NAS)?
- Mechanistic Insight : The nitro (-NO₂) and chlorosulfonyl (-SO₂Cl) groups are strong electron-withdrawing groups, activating the benzene ring for NAS at the 2- or 6-positions.
- Experimental Validation : React with amines (e.g., aniline) in DCM at 25°C to form sulfonamides. Monitor reaction kinetics via LC-MS to compare substituent effects .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Key Issues :
- Byproduct Formation : Competing sulfonic acid formation during sulfonation. Mitigate by using excess ClSO₃H and rapid quenching.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) for lab-scale; transition to fractional crystallization for larger batches.
Applications in Academic Research
Q. What role does this compound play in medicinal chemistry research?
- Pharmacophore Design : The sulfonyl chloride moiety is a reactive handle for synthesizing sulfonamide-based inhibitors (e.g., carbonic anhydrase or diuretic analogs like Bumetanide).
- Case Study : Derivatives of 4-chloro-3-(chlorosulfonyl)benzoic acid are precursors to FDA-approved diuretics, highlighting its utility in structure-activity relationship (SAR) studies .
Q. How is this compound utilized in materials science?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
